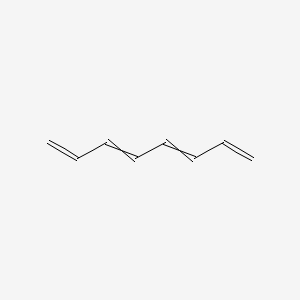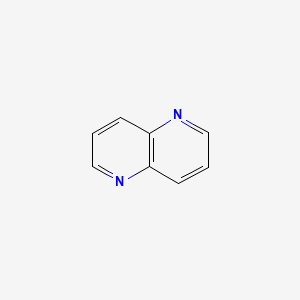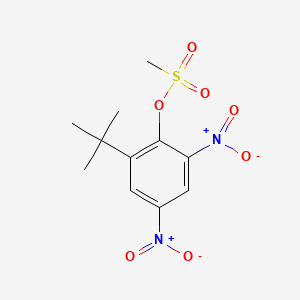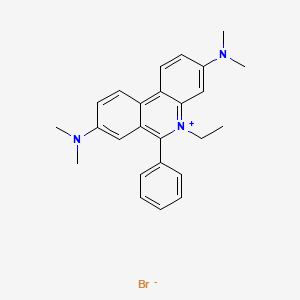
4-Cyclohexylaniline
Vue d'ensemble
Description
4-Cyclohexylaniline, also known as 4-Cyclohexylbenzenamine, is an organic compound with the molecular formula C12H17N. It is a derivative of aniline where the para position of the benzene ring is substituted with a cyclohexyl group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Cyclohexylaniline can be synthesized through several methods. One common method involves the reaction of cyclohexyllithium with chlorobenzene. The specific procedure involves adding cyclohexyllithium to chlorobenzene while controlling the temperature and reaction time to obtain the desired product .
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of 4-nitrocyclohexylbenzene. This process involves the reduction of the nitro group to an amine group using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Cyclohexylaniline undergoes various chemical reactions, including:
Nucleophilic Acylation: It reacts with acetyl halides to form N-(4-cyclohexylphenyl)acetamide.
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Substitution: It can undergo electrophilic substitution reactions on the benzene ring.
Common Reagents and Conditions:
Acetyl Halides: Used in nucleophilic acylation reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products:
N-(4-Cyclohexylphenyl)acetamide: Formed from nucleophilic acylation.
4-Nitrocyclohexylbenzene: Formed from nitration reactions.
Applications De Recherche Scientifique
4-Cyclohexylaniline has several applications in scientific research:
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive compounds.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Cyclohexylaniline involves its interaction with various molecular targets. As an aniline derivative, it can participate in hydrogen bonding and π-π interactions with biological molecules. These interactions can influence the compound’s binding affinity and specificity towards certain enzymes or receptors, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Aniline: The parent compound of 4-Cyclohexylaniline, with a simpler structure lacking the cyclohexyl group.
Cyclohexylamine: Similar in structure but lacks the aromatic benzene ring.
4-Methylcyclohexylaniline: Similar structure with a methyl group instead of a hydrogen atom on the cyclohexyl ring.
Uniqueness: this compound is unique due to the presence of both an aromatic benzene ring and a cyclohexyl group. This combination imparts distinct chemical and physical properties, making it valuable in various synthetic and industrial applications.
Propriétés
IUPAC Name |
4-cyclohexylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10H,1-5,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNMBIKJQAKQBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60213154 | |
| Record name | 4-Cyclohexylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60213154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6373-50-8 | |
| Record name | 4-Cyclohexylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6373-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Cyclohexylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006373508 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Cyclohexylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60213154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-cyclohexylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.290 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Cyclohexylaniline exert its effect on steroidogenesis?
A1: this compound acts as a potent aromatase inhibitor. [] Aromatase is an enzyme crucial for the conversion of androgens (like testosterone and androstenedione) to estrogens. By inhibiting aromatase, this compound effectively reduces the production of estradiol. [, ] This inhibition has downstream consequences on progesterone production in the human corpus luteum. While low, physiological concentrations of estradiol can stimulate progesterone production, higher, pharmacological levels of estradiol can have the opposite effect, leading to a decrease in progesterone production. [] Therefore, by reducing estradiol levels, this compound can indirectly influence progesterone synthesis.
Q2: What is known about the structural features of this compound that are important for its activity?
A2: this compound is a structurally simpler analog of the drug aminoglutethimide, yet it exhibits greater potency in inhibiting aromatase. [] Studies have shown that the arylamine moiety of both this compound and aminoglutethimide is essential for their inhibitory activity. [] This arylamine group is responsible for coordinating with the heme-iron of the aromatase cytochrome P450 enzyme, leading to its inhibition. [] Interestingly, unlike aminoglutethimide, this compound does not require the complex glutarimide ring or the chiral 3-ethyl substituent for high-affinity binding to aromatase. [] This suggests that the specific structure of the cyclohexyl group in this compound plays a crucial role in its interaction with the aromatase enzyme.
Q3: Beyond its role in steroidogenesis, has this compound been investigated for other applications?
A3: Recent research has explored the potential use of this compound as part of a novel alkylating chemotherapeutic agent, specifically a phenyl-chloroethyl urea derivative. [, ] In these studies, this compound was reacted with 2-ethyl isocyanate to form cyclohexylphenyl-chloroethyl urea (CCEU). CCEU demonstrated promising anti-proliferative effects on multiple myeloma and acute myeloid leukemia (AML) cells. [, ] This activity was linked to CCEU's ability to target and alkylate prohibitin, a mitochondrial protein found to be overexpressed in these cancer cells. [, ] While further research is needed to fully elucidate the mechanism of action and therapeutic potential of CCEU, these studies highlight the possibility of utilizing this compound as a building block for novel anticancer agents.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3S,4S,5R,6S)-6-[2-(carboxymethylcarbamoyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1222787.png)











![ethyl 5-[2-(6-hydroxy-3-methyl-1-benzofuran-2-yl)-2-oxoethyl]-2-furoate](/img/structure/B1222808.png)

